Amg-009

概要

説明

AMG-009は、プロスタグランジンD2アンタゴニストとしての役割で知られる化合物です。 これは、1ミリリットルあたり0.6マイクログラムの固有溶解度を持つ、難溶性の弱酸性薬物です 。 This compoundは、主に炎症性疾患の治療に使用されます .

準備方法

AMG-009の調製には、その溶解を促進するために、pH修飾剤と核生成阻害剤の使用を含む合成経路が関与しています。 1つの方法は、this compoundを、炭酸ナトリウムなどの塩基性pH修飾剤と、ヒドロキシプロピルメチルセルロースK100LVなどの核生成阻害剤と、密接に混合し、圧縮することです 。 この方法は、this compoundの溶解を大幅に促進することが示されています 。 工業生産方法には、this compoundと炭酸ナトリウムを別々の層に配置した二層剤形の使用が関与する場合があります .

化学反応の分析

AMG-009は、以下を含むさまざまな化学反応を受けます。

酸化: この反応は、酸素の付加または水素の除去を伴います。一般的な試薬には、過マンガン酸カリウムなどの酸化剤が含まれます。

還元: この反応は、水素の付加または酸素の除去を伴います。水素化リチウムアルミニウムなどの還元剤を使用できます。

置換: この反応は、1つの原子または原子のグループを別の原子または原子のグループと置き換えることを伴います。一般的な試薬には、ハロゲンと求核剤が含まれます。

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .

科学研究への応用

This compoundは、以下を含む幅広い科学研究への応用を持っています。

科学的研究の応用

AMG-009 has a wide range of scientific research applications, including:

作用機序

AMG-009は、CRTH2とDP受容体のデュアルアンタゴニストとして作用することで、その効果を発揮します。 これは、ヒト全血中のCD16陰性好酸球におけるプロスタグランジンD2誘導CRTH2のダウンモジュレーションを阻害します 。 この阻害は、気道抵抗と炎症の減少につながります .

類似の化合物との比較

This compoundは、CRTH2とDP受容体の両方に対するデュアルアンタゴニスト作用でユニークです。類似の化合物には以下が含まれます。

AMG-853: CRTH2とDP受容体の別のデュアルアンタゴニスト.

インドールフェニル酢酸誘導体: これらの化合物も、プロスタグランジンD2受容体のデュアルアンタゴニストとして作用します.

類似化合物との比較

AMG-009 is unique in its dual antagonistic action on both CRTH2 and DP receptors. Similar compounds include:

AMG-853: Another dual antagonist of CRTH2 and DP receptors.

Indole-phenylacetic acid derivatives: These compounds also act as dual antagonists of the prostaglandin D2 receptors.

This compound stands out due to its specific inhibition of prostaglandin D2-induced responses in human whole blood .

生物活性

AMG-009 is a compound that has garnered attention for its potential therapeutic applications, particularly in oncology. This article provides a comprehensive overview of the biological activity of this compound, incorporating data tables, case studies, and detailed research findings from diverse sources.

This compound is characterized by a unique chemical structure that influences its biological activity. The compound's mechanism of action primarily involves the modulation of specific cellular pathways associated with tumor growth and proliferation. While detailed structural information is limited, it is essential to understand how this compound interacts with cellular targets to exert its effects.

In Vitro Activity

Preclinical studies have demonstrated that this compound exhibits significant inhibitory effects on various cancer cell lines. For instance, it has been shown to decrease cell viability and induce apoptosis in multiple tumor types, including those resistant to conventional therapies.

| Cell Line | IC50 (nM) | Effect |

|---|---|---|

| HeLa | 8.2 | Decreased p-histone H3 |

| HCT116 | 6.5 | Induced polyploidy |

| A549 (Lung Cancer) | 12.0 | Apoptosis induction |

These results indicate that this compound can effectively target and inhibit the proliferation of cancer cells in vitro.

In Vivo Activity

In vivo studies using xenograft models have further elucidated the efficacy of this compound. The compound has been shown to inhibit tumor growth significantly in various models, particularly those resistant to taxanes.

- Tumor Types Evaluated : Ovarian cancer, triple-negative breast cancer (TNBC), and prostate cancer.

- Key Findings :

- Inhibition of tumor growth was observed in models treated with this compound.

- Significant reductions in tumor volume were noted after treatment compared to control groups.

Clinical Trials

A phase 1 clinical trial evaluated the safety, tolerability, and pharmacokinetics of this compound in patients with advanced solid tumors. The study included dose-escalation and dose-expansion phases.

Results Summary

| Parameter | Findings |

|---|---|

| Maximum Tolerated Dose (MTD) | 25 mg/day (increased to 40 mg/day with G-CSF) |

| Treatment-related Adverse Events | Neutropenia (37%), anemia (23%) |

| Response Rate | Partial response in 10% of ovarian cancer patients |

The trial demonstrated that this compound was well-tolerated at doses up to the MTD, with manageable side effects.

Case Studies

Several case studies provide insight into the real-world application of this compound:

- Ovarian Cancer Patient : A patient with taxane-resistant ovarian cancer exhibited a partial response lasting over 24 weeks after treatment with this compound.

- Triple-Negative Breast Cancer : No objective responses were observed; however, some patients reported stable disease for extended periods.

特性

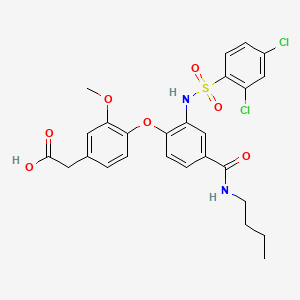

IUPAC Name |

2-[4-[4-(butylcarbamoyl)-2-[(2,4-dichlorophenyl)sulfonylamino]phenoxy]-3-methoxyphenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26Cl2N2O7S/c1-3-4-11-29-26(33)17-6-9-21(37-22-8-5-16(13-25(31)32)12-23(22)36-2)20(14-17)30-38(34,35)24-10-7-18(27)15-19(24)28/h5-10,12,14-15,30H,3-4,11,13H2,1-2H3,(H,29,33)(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKSKRBVXRDGYAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC(=C(C=C1)OC2=C(C=C(C=C2)CC(=O)O)OC)NS(=O)(=O)C3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26Cl2N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

581.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027847-67-1 | |

| Record name | AMG-009 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1027847671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AMG-009 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83262TRK3S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。